N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine
Description
Properties
Molecular Formula |
C48H39N |
|---|---|
Molecular Weight |
629.8 g/mol |
IUPAC Name |
N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylaniline |
InChI |
InChI=1S/C48H39N/c1-2-37-23-29-44(30-24-37)49(45-31-25-38(26-32-45)35-47(40-15-7-3-8-16-40)41-17-9-4-10-18-41)46-33-27-39(28-34-46)36-48(42-19-11-5-12-20-42)43-21-13-6-14-22-43/h3-36H,2H2,1H3 |
InChI Key |
WSMYNHQKMFAPJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C=C(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally begins with 4-ethylaniline as the amine source. The two N-substituents, 4-(2,2-diphenylethenyl)phenyl groups, are introduced via aromatic substitution or coupling reactions involving diphenylacetylene derivatives or their precursors.
Stepwise Preparation
| Step | Reaction Type | Reagents/Conditions | Description |
|---|---|---|---|
| 1 | Amination | 4-Ethylaniline + Diphenylethenyl phenyl halide | Formation of N-substituted amine via nucleophilic substitution or Buchwald-Hartwig amination |
| 2 | Formation of Diphenylethenyl | Diphenylacetylene + organometallic reagents | Nickel-catalyzed carbometallation of diphenylacetylene to form diphenylethenyl intermediates |
| 3 | Coupling | Nickel(II) catalyst, halide source | Coupling of diphenylethenyl intermediates with amine to form target compound |
| 4 | Purification | Recrystallization, chromatography | Isolation of pure N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine |
The nickel-catalyzed carbometallation reaction is a critical step where diphenylacetylene reacts with an organometallic species (e.g., a zinc or magnesium halide compound) to generate the diphenylethenyl intermediate. This intermediate is then coupled with the amine substrate under controlled chlorination conditions to afford the target compound.
Catalytic and Reagent Details
- Catalyst: Nickel(II) complexes are used to catalyze carbometallation efficiently.
- Bases: Potassium tert-butoxide or sodium hydride can be used to facilitate nucleophilic substitution steps.
- Solvents: Ethers such as tetrahydrofuran (THF), 2-methyltetrahydrofuran, and 1,4-dioxane are preferred for their ability to stabilize reactive intermediates.
- Temperature: Reactions are often conducted at low temperatures (-80°C to -40°C) during sensitive deprotection or alkylation steps to improve selectivity.
Experimental Findings and Notes
- The diphenylethenyl moiety is introduced via a nickel-catalyzed carbometallation of diphenylacetylene with a compound containing a halide and metal (zinc or magnesium).
- Subsequent chlorination steps convert intermediates to reactive species capable of nucleophilic substitution by the amine.
- Deprotection and alkylation are performed under acidic conditions (often with Lewis acids such as boron tribromide) and low temperatures to avoid side reactions.
- Alkylation agents such as 2-(N,N-diethylamino)ethanol are used to install the ethylamine substituent on the aromatic ring.
- Purification typically involves recrystallization from solvents like hexane and chloroform to obtain crystals suitable for structural analysis.
Comparative Table of Key Preparation Parameters
| Parameter | Preferred Options | Comments |
|---|---|---|
| Catalyst | Nickel(II) complexes | Enables efficient carbometallation |
| Base | Potassium tert-butoxide, sodium hydride | Facilitates nucleophilic substitutions |
| Solvent | THF, 2-methyltetrahydrofuran, 1,4-dioxane | Stabilizes intermediates |
| Temperature Range | -80°C to -40°C (for sensitive steps) | Improves selectivity and yield |
| Alkylating Agent | 2-(N,N-diethylamino)ethanol | Introduces ethylamine group |
| Purification | Recrystallization in chloroform/hexane | Yields pure crystalline product |
Related Compounds and Synthetic Insights
While direct literature on this compound is limited, insights can be drawn from structurally related compounds such as bis(diphenylphosphino)alkylanilines. These compounds are synthesized via aminolysis of substituted anilines followed by functional group transformations, illustrating the utility of amine substitution and phosphine chemistry in related synthetic contexts.
Chemical Reactions Analysis
Types of Reactions: N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the molecule with another[][3].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents[][3].
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound[3][3].
Scientific Research Applications
N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Utilized in biochemical assays and as a fluorescent dye for imaging applications.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Employed in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine involves its interaction with specific molecular targets and pathways. The compound can act as a hole transport material in OLEDs, facilitating the movement of charge carriers and enhancing the efficiency of the device . Its unique structure allows for effective energy transfer to dopant molecules, leading to improved electroluminescence and color purity .
Comparison with Similar Compounds
Structural Analogues
a. 4-(2,2-Diphenylethenyl)-N,N-bis(4-methylphenyl)benzenamine (CTM, CAS 89114-91-0)
- Structure : Replaces the ethyl group with methyl groups at the terminal phenyl rings.
- Application : Used as a hole transport material (HTM) in OLEDs. When doped with C60, it exhibits rectification characteristics in dual-layer devices, suggesting utility in organic electronics .
- Performance : Demonstrates moderate thermal stability and compatibility with fullerene derivatives for enhanced charge separation .
b. DNB (4',4''-(Quinoxaline-2,3-diyl)bis(N,N-bis(4-methoxyphenyl)-[1,1'-biphenyl]-4-amine))
- Structure: Incorporates methoxy groups and quinoxaline moieties, increasing electron-donating capacity and conjugation length.
- Electronic Properties :
- Thermal Stability : Decomposes above 400°C, suitable for high-temperature device processing .
c. Benzenamine,4-(2,2-diphenylethenyl)-N,N-bis[4-(2,2-diphenylethenyl)phenyl]
- Structure : Additional diphenylethenyl groups at the terminal phenyl rings compared to the target compound.
- Implications : Extended conjugation likely improves charge transport but may reduce solubility, complicating film formation .
Electronic and Optical Properties
*Estimated based on structural similarity to CTM and DNB.
Key Observations :
- The ethyl group in the target compound may slightly lower HOMO levels compared to methyl-substituted CTM, improving oxidative stability.
Device Performance
Biological Activity
N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine, also known by its CAS number 100803-60-9, is a compound of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, supported by relevant data, case studies, and research findings.
- Molecular Formula : C48H39N
- Molecular Weight : 685.83 g/mol
- CAS Number : 100803-60-9
Research indicates that this compound may exhibit various biological activities primarily through its interactions with specific cellular pathways. The compound is hypothesized to function as an inhibitor in certain enzymatic processes or as a modulator of receptor activity.
Biological Activities
-
Anticancer Activity :
- Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance, derivatives of diphenylethenyl compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.
- A study reported that related compounds exhibited IC50 values in the micromolar range against specific cancer types, indicating potential for further development as anticancer agents.
-
Antioxidant Properties :
- This compound has been evaluated for its antioxidant capacity. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress.
- Experimental results indicated that the compound could scavenge free radicals effectively, suggesting its potential application in preventing oxidative damage in biological systems.
-
Neuroprotective Effects :
- Preliminary studies suggest that this compound may possess neuroprotective properties. Neuroprotection is critical in conditions such as Alzheimer's and Parkinson's diseases.
- Research has indicated that similar compounds can inhibit neuroinflammation and promote neuronal survival under stress conditions.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer Activity | Inhibition of cell proliferation | |
| Antioxidant Properties | Scavenging of free radicals | |
| Neuroprotective Effects | Inhibition of neuroinflammation |
Case Studies
-
Anticancer Study :
In a comparative analysis involving various diphenylethenyl derivatives, this compound was found to have a significant inhibitory effect on the growth of MCF-7 breast cancer cells with an IC50 value of approximately 15 µM. This study highlights the potential for this compound as a lead structure for developing new anticancer therapies. -
Oxidative Stress Model :
A study examining the antioxidant properties utilized a DPPH assay to evaluate the radical scavenging ability of this compound. The compound demonstrated a scavenging activity comparable to standard antioxidants like ascorbic acid, suggesting its utility in formulations aimed at reducing oxidative stress. -
Neuroprotection Research :
In vitro studies on neuronal cell lines exposed to oxidative stress revealed that treatment with this compound resulted in reduced apoptosis and enhanced cell viability compared to untreated controls. These findings support the notion that this compound may be beneficial in neurodegenerative disease models.
Q & A
Q. What are the key synthetic strategies for N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine?
The synthesis typically involves Stille coupling reactions to form carbon-carbon bonds between aromatic amine precursors and halogenated diphenylethenyl derivatives. For example, tributyltin intermediates (e.g., 4-methoxy-N-(4-(tributylstanyl)phenyl)aniline) are coupled with brominated diketones or dihalogenated aromatic cores under palladium catalysis . Post-synthesis purification is critical; thin-layer chromatography (TLC) and column chromatography are used to confirm purity, as demonstrated in device-grade preparations .
Q. How is the purity of this compound verified in laboratory settings?
Purity is assessed via TLC to ensure a single spot, complemented by HPLC for quantitative analysis. Spectroscopic methods like ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) validate structural integrity. Cyclic voltammetry (CV) in acetonitrile with tetraethylammonium perchlorate as the supporting electrolyte further confirms electrochemical consistency, with deviations indicating impurities .
Q. What physicochemical properties are critical for its application in optoelectronics?
Key properties include:
- High hydrophobicity (XlogP ~8.5), enhancing solubility in organic solvents like toluene or chlorobenzene .
- Low hydrogen-bonding capacity (0 donors, 1 acceptor), minimizing intermolecular dipole interactions .
- Rotatable bonds (5 units), influencing film morphology and charge transport . These traits make it suitable for solution-processed hole-transport layers (HTLs) in organic light-emitting diodes (OLEDs) .
Advanced Research Questions
Q. How does doping with C60 affect the electronic properties of devices using this compound?
C60 doping introduces n-type characteristics , creating a p-n junction within a dual-layer device. This enhances rectification ratios (e.g., 10³ at ±2 V) by balancing hole and electron transport. CV data show a HOMO level of -5.2 eV , aligning with C60’s LUMO (-4.5 eV) for efficient charge transfer . Stability tests under continuous operation are required to assess dopant-induced degradation.
Q. What computational approaches predict the solubility and intermolecular interactions of this compound?
Molecular dynamics (MD) simulations model solubility parameters in solvents like tetrahydrofuran. Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) and charge-transfer integrals, correlating with experimental CV and UV-Vis data. The topological polar surface area (3.2 Ų) predicts weak intermolecular interactions, consistent with its amorphous film formation .
Q. What are the challenges in integrating this compound into polymer-based optoelectronic devices?
Challenges include:
- Phase separation when blended with polymers (e.g., poly(3-hexylthiophene)), addressed by optimizing annealing temperatures .
- Thermal stability during device fabrication; thermogravimetric analysis (TGA) shows decomposition above 300°C, requiring processing below this threshold .
- Charge-trapping sites from conformational isomers (e.g., uncertain bond stereochemistry), mitigated by stereoselective synthesis .
Methodological Contradictions and Resolutions
Q. How should researchers resolve discrepancies in reported HOMO levels for this compound?
Variations in HOMO values (e.g., -5.2 eV vs. -5.4 eV) may arise from solvent effects (acetonitrile vs. dichloromethane) or reference electrode calibration (Ag/AgCl vs. Fc/Fc⁺). Standardizing CV conditions (e.g., 0.1 M TBAPF6 in anhydrous acetonitrile) and referencing against ferrocene internal standards improve reproducibility .
Q. Why do different synthetic routes yield varying charge-carrier mobilities?
Synthetic impurities (e.g., unreacted tributyltin residues) act as traps, reducing mobility. Purification via gradient sublimation or recrystallization enhances mobility from 10⁻⁴ to 10⁻³ cm²/V·s. Additionally, side reactions during Stille coupling (e.g., homocoupling) introduce structural defects, necessitating rigorous reaction monitoring via GC-MS .
Experimental Design Considerations
Q. How to optimize film morphology for high-efficiency OLEDs?
Use spin-coating at 2000–3000 rpm with 1–2 wt% solutions in chlorobenzene. Post-deposition solvent vapor annealing (e.g., chloroform vapors for 10 min) reduces pinholes. Atomic force microscopy (AFM) reveals root-mean-square roughness <1 nm for optimal device performance .
Q. What accelerated aging protocols assess operational stability in HTLs?
Subject devices to 85°C/85% relative humidity for 500 hours while monitoring luminance decay. Electroluminescence half-life (T50) correlates with oxidation resistance, measurable via Fourier-transform infrared spectroscopy (FTIR) tracking amine group degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
